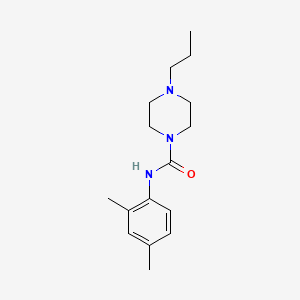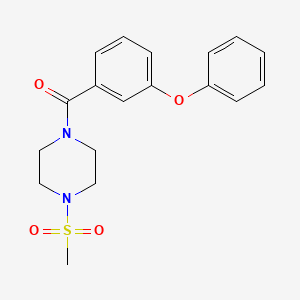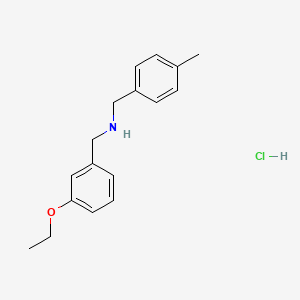![molecular formula C16H12ClNO4 B5335400 5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5335400.png)
5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit phosphoinositide 3-kinase (PI3K) signaling. PI3K signaling is a critical pathway involved in cell growth, survival, and metabolism, and its dysregulation has been implicated in numerous diseases, including cancer, diabetes, and cardiovascular disease.
Mecanismo De Acción
5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one inhibits PI3K signaling by binding to the ATP-binding site of the PI3K enzyme, preventing its activation and downstream signaling. This leads to a decrease in the activation of downstream targets, including AKT and mTOR, which are critical regulators of cell growth, survival, and metabolism.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound inhibits cell growth and survival, induces apoptosis, and enhances the sensitivity of cells to chemotherapy. In insulin-sensitive cells, this compound inhibits glucose uptake and metabolism, leading to insulin resistance. In cardiovascular cells, this compound has been shown to inhibit the proliferation and migration of smooth muscle cells, which are critical in the development of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages as a research tool, including its specificity for PI3K signaling, its ability to inhibit multiple downstream targets, and its well-established synthesis method. However, there are also limitations to its use, including its potential off-target effects, its toxicity at high concentrations, and the need for careful optimization of experimental conditions.
Direcciones Futuras
There are several future directions for the use of 5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in scientific research, including the development of more specific inhibitors of PI3K signaling, the investigation of its role in other diseases and cellular processes, and the optimization of its use in preclinical and clinical studies. Additionally, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce its toxicity, leading to improved outcomes for patients with cancer, diabetes, and other diseases.
Métodos De Síntesis
The synthesis of 5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2-acetylfuran and ethyl acetoacetate to form 4-(2-furyl)-2-oxo-3-buten-1-yl acetate, which is then reacted with 5-chloro-2-hydroxybenzaldehyde to form this compound. The synthesis has been well-established in the literature, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been used extensively in scientific research to study the role of PI3K signaling in various cellular processes and diseases. It has been shown to inhibit the growth and survival of cancer cells, and has been used to investigate the mechanisms of drug resistance in cancer cells. This compound has also been used to study the role of PI3K signaling in insulin signaling and glucose metabolism, as well as in cardiovascular disease and neurodegenerative disorders.
Propiedades
IUPAC Name |
5-chloro-3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c17-10-3-6-14-13(8-10)16(21,15(20)18-14)9-11(19)4-5-12-2-1-7-22-12/h1-8,21H,9H2,(H,18,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYASZYRBHUEJK-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5335321.png)

![3-benzyl-3-[3-(2,5-dihydro-1H-pyrrol-1-yl)-3-oxopropyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5335334.png)
![1-chloro-5,11,11,11a-tetramethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol-9-one](/img/structure/B5335339.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B5335340.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazole](/img/structure/B5335351.png)
![N-(2-{4-[(2-tert-butylpyrimidin-5-yl)methyl]morpholin-2-yl}ethyl)acetamide](/img/structure/B5335356.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5335369.png)

![2-ethyl-1-isopropyl-4-[4-(2-pyridinylmethoxy)benzyl]piperazine](/img/structure/B5335381.png)
![allyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5335389.png)
![3-{[(2-ethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5335395.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-N'-phenylurea](/img/structure/B5335398.png)

